![molecular formula C22H24N2O2S B2829111 2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 896375-96-5](/img/structure/B2829111.png)
2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
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Description
2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide, also known as EMA-401, is a novel drug candidate that has been extensively studied for its potential therapeutic applications. EMA-401 is a selective angiotensin II type 2 (AT2) receptor antagonist that has been shown to have potential benefits in the treatment of various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain.
Scientific Research Applications
Synthesis and Chemical Properties
New Synthetic Approaches
Research has explored new methods for synthesizing thiazole derivatives, highlighting the reactivity of ethoxy carbonyl methylene thiazol-4-one towards various reagents to produce compounds with potential antimicrobial activities (Wardkhan et al., 2008). This indicates a broad interest in developing new synthetic routes for thiazole-based compounds, which could extend to the synthesis of 2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide.
Chemoselective Acetylation
The chemoselective monoacetylation of aminophenols has been investigated for producing N-(2-hydroxyphenyl)acetamide derivatives, crucial for synthesizing antimalarial drugs. This process, utilizing immobilized lipase, shows the importance of specific functional group modifications in medicinal chemistry (Magadum & Yadav, 2018).
Biological Activities and Applications
Antimicrobial Activities
Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Parameshwarappa et al., 2009). This suggests that compounds like this compound could also be explored for their antimicrobial properties.
Antioxidant Activity
The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives have shown significant antioxidant activity. This highlights the potential use of such compounds in oxidative stress-related conditions (Chkirate et al., 2019).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-3-26-20-10-6-17(7-11-20)14-21(25)23-13-12-19-15-27-22(24-19)18-8-4-16(2)5-9-18/h4-11,15H,3,12-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARLDXBGABNTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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